GSK-3beta Inhibitor XI

Catalog No.
S1935416
CAS No.
626604-39-5
M.F
C18H15N5O3
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3beta Inhibitor XI

CAS Number

626604-39-5

Product Name

GSK-3beta Inhibitor XI

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Here are some areas of scientific research where GSK-3beta Inhibitor XI is being investigated:

  • Neurodegenerative diseases: GSK-3beta is thought to play a role in the development of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Researchers are investigating whether GSK-3beta Inhibitor XI can protect nerve cells from damage and improve cognitive function.
  • Cancer: GSK-3beta is also involved in the growth and survival of cancer cells. Researchers are investigating whether GSK-3beta Inhibitor XI can be used to treat cancer.
  • Mood disorders: GSK-3beta has been implicated in the pathophysiology of mood disorders such as bipolar disorder. Researchers are studying the potential for GSK-3beta inhibitors to regulate mood.

Additional resources:

  • You can find more information about GSK-3beta on the National Institutes of Health website: )
  • You can find information about GSK-3beta Inhibitor XI from a supplier, such as Sigma-Aldrich, but this information may not be specific to scientific research applications: Sigma-Aldrich:

GSK-3beta Inhibitor XI is classified as an ATP-competitive inhibitor of glycogen synthase kinase 3 beta. Its chemical formula is C18H15N5O3, and it has a CAS number of 626604-39-5. The compound is known for its specificity in inhibiting the GSK-3beta enzyme, which plays a crucial role in several signaling pathways related to cell growth, metabolism, and differentiation .

  • GSK-3beta Inhibitor XI acts as a non-ATP competitive inhibitor of GSK-3β. This means it binds to a site on the enzyme other than the ATP binding pocket, hindering its ability to phosphorylate target substrates [].
  • By inhibiting GSK-3β activity, the compound can modulate various cellular processes like glycogen synthesis and neuronal signaling [].
  • Information on specific safety hazards associated with GSK-3beta Inhibitor XI is limited.
  • As with any research chemical, it's advisable to handle it with appropriate personal protective equipment (PPE) following general laboratory safety guidelines.
  • Consulting the Safety Data Sheet (SDS) provided by suppliers like Sigma-Aldrich is crucial for proper handling and disposal [].

Please Note:

  • The lack of specific information on certain aspects (origin, synthesis, physical properties) highlights the challenges in obtaining detailed data on research chemicals.
  • Further research might uncover more details about the origin, synthesis, and specific properties of GSK-3beta Inhibitor XI.

As an ATP-competitive inhibitor, GSK-3beta Inhibitor XI interacts with the ATP-binding site of the GSK-3beta enzyme. This interaction prevents the phosphorylation of target substrates that are normally facilitated by GSK-3beta. The inhibition can be represented generally as follows:

GSK 3beta+ATPGSK 3beta Inhibitor XIInhibited GSK 3beta+ADP\text{GSK 3beta}+\text{ATP}\xrightarrow{\text{GSK 3beta Inhibitor XI}}\text{Inhibited GSK 3beta}+\text{ADP}

This reaction highlights how the inhibitor effectively blocks the enzyme's activity by competing with ATP for binding .

GSK-3beta Inhibitor XI exhibits significant biological activity by modulating various signaling pathways. It has been shown to influence processes such as:

  • Cell proliferation: By inhibiting GSK-3beta, the compound can promote cell growth and survival.
  • Neuroprotection: It has potential applications in neurodegenerative diseases due to its ability to enhance neuronal survival.
  • Metabolic regulation: The inhibitor plays a role in glucose metabolism and insulin signaling pathways .

  • Formation of key intermediates: This may involve coupling reactions to form the core structure.
  • Functionalization: Introduction of functional groups to enhance potency and selectivity.
  • Purification: Final products are purified through techniques such as chromatography to ensure high purity levels .

GSK-3beta Inhibitor XI is utilized in various research fields including:

  • Cancer research: Investigating its role in tumorigenesis and potential therapeutic applications.
  • Neuroscience: Exploring its neuroprotective effects and implications in diseases like Alzheimer's.
  • Metabolic disorders: Studying its impact on insulin signaling and glucose homeostasis .

Interaction studies have demonstrated that GSK-3beta Inhibitor XI effectively binds to GSK-3beta with high affinity. These studies often utilize techniques such as:

  • Surface plasmon resonance: To measure binding kinetics.
  • Isothermal titration calorimetry: To assess thermodynamics of the interaction.

Such studies confirm the compound's specificity for GSK-3beta over other kinases, making it a valuable tool for dissecting GSK-3-related pathways .

GSK-3beta Inhibitor XI shares structural and functional similarities with other GSK-3 inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaCAS NumberUnique Features
GSK-3beta Inhibitor IC16H19N5O4186829-36-8First generation inhibitor; less selective
Lithium ChlorideLiCl7447-41-8Non-selective; also affects other signaling pathways
TideglusibC20H18N2O4S1042341-12-0Irreversible inhibitor; broader kinase inhibition

GSK-3beta Inhibitor XI stands out due to its high specificity and potency compared to these other compounds, making it particularly useful in targeted therapeutic approaches .

Structural Characterization and Nomenclature

Empirical Formula and Molecular Weight Analysis

Glycogen Synthase Kinase-3 beta Inhibitor XI possesses the empirical formula C₁₈H₁₅N₅O₃, representing a complex heterocyclic structure that incorporates multiple nitrogen-containing ring systems. The molecular weight of this compound has been precisely determined to be 349.34 grams per mole, as calculated through computational methods and confirmed through high-resolution mass spectrometry analyses. This molecular weight places the compound within an optimal range for drug-like properties while maintaining sufficient structural complexity to achieve target selectivity.

The elemental composition reveals a nitrogen-rich structure, with five nitrogen atoms distributed across the pyrrolo[2,3-b]pyridine and pyrazine ring systems, contributing to the compound's unique binding characteristics. The presence of three oxygen atoms within the maleimide core structure provides essential hydrogen bonding capabilities that enhance target recognition and binding affinity. The carbon skeleton consists of eighteen carbon atoms arranged in a bicyclic framework that maintains rigidity while allowing for optimal spatial orientation of functional groups.

ParameterValueMethod
Empirical FormulaC₁₈H₁₅N₅O₃Elemental Analysis
Molecular Weight349.34 g/molMass Spectrometry
Nitrogen Content20.05%Calculated
Oxygen Content13.75%Calculated
Carbon Content61.89%Calculated

International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for Glycogen Synthase Kinase-3 beta Inhibitor XI is 3-[1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. This comprehensive name accurately describes the complex heterocyclic structure and provides complete information about the connectivity and substitution pattern of all functional groups within the molecule.

The compound is also widely recognized by several alternative designations that reflect its discovery and characterization history. The Chemical Abstracts Service registry number 626604-39-5 serves as the primary identifier for database searches and regulatory documentation. Additional synonyms include the research designation ZUN04395, which was employed during early development phases, and the descriptive name 7-azaindolylpyrrolomaleimide, which highlights the key structural features. The compound is frequently referenced simply as Glycogen Synthase Kinase-3 beta Inhibitor XI in scientific literature, reflecting its primary biological target and position within a series of related inhibitors.

The structural identifier known as the Simplified Molecular Input Line Entry System string provides a machine-readable representation: N1C(=O)C(=C(C1=O)c3c4c(nCCCO)nccc4)c2nccnc2. The corresponding International Chemical Identifier represents the compound as 1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26), providing a standardized format for computational analysis and database integration.

Synthetic Pathways and Optimization Strategies

Key Reaction Mechanisms in Laboratory Synthesis

The synthesis of Glycogen Synthase Kinase-3 beta Inhibitor XI employs sophisticated palladium-catalyzed cross-coupling methodologies that enable the construction of the complex azaindolylmaleimide framework. The key synthetic strategy involves the formation of crucial intermediates through carefully orchestrated coupling reactions that assemble the pyrrolo[2,3-b]pyridine and maleimide components. Initial studies demonstrated that palladium-catalyzed cross-coupling reactions represent the most effective approach for synthesizing the key intermediates that lead to the final macrocyclic structure.

The synthetic route begins with the preparation of appropriately substituted pyrrolo[2,3-b]pyridine precursors, which undergo selective functionalization to introduce the 3-hydroxypropyl substituent. This functionalization step requires careful control of reaction conditions to ensure regioselective alkylation at the nitrogen position while avoiding competing reactions at other nucleophilic sites. The subsequent coupling with pyrazine-containing maleimide partners proceeds through well-established cross-coupling protocols that have been optimized for this specific transformation.

Critical reaction parameters include the choice of palladium catalyst, ligand systems, and reaction solvents that promote efficient coupling while minimizing side reactions. Temperature control proves essential, as elevated temperatures can lead to decomposition of sensitive intermediates, while insufficient heating results in incomplete conversion. The reaction mechanism involves oxidative addition of the palladium catalyst to organohalide precursors, followed by transmetalation and reductive elimination steps that form the desired carbon-carbon bonds.

Purification Techniques and Yield Optimization

The purification of Glycogen Synthase Kinase-3 beta Inhibitor XI requires sophisticated chromatographic techniques due to the presence of closely related impurities and the compound's moderate solubility characteristics. High-performance liquid chromatography represents the primary purification method, employing reverse-phase columns with carefully optimized mobile phase compositions to achieve baseline separation of the target compound from synthetic byproducts. The final product typically achieves purity levels exceeding 95% as determined by analytical high-performance liquid chromatography.

Yield optimization studies have revealed that reaction stoichiometry plays a crucial role in maximizing product formation while minimizing waste generation. Optimal yields are achieved when the palladium catalyst loading is maintained between 5-10 mole percent relative to the limiting reagent, with ligand-to-metal ratios carefully balanced to ensure catalyst stability throughout the reaction sequence. Solvent selection significantly impacts both yield and product purity, with dimethylformamide and tetrahydrofuran proving most effective for the key coupling steps.

The compound exhibits limited solubility in common organic solvents, with dimethyl sulfoxide providing the highest solubility at 5 milligrams per milliliter. This solubility profile necessitates careful consideration during purification and formulation procedures. Storage requirements specify maintenance at -20°C under inert atmosphere conditions to prevent decomposition, particularly oxidation of the sensitive maleimide functionality. The solid-state form appears as an orange-red crystalline material that demonstrates good chemical stability when properly stored.

Purification ParameterOptimal ConditionsResult
Chromatography MethodReverse-phase High-Performance Liquid Chromatography>95% purity
Mobile PhaseAcetonitrile/water gradientBaseline separation
Detection Wavelength280 nanometersOptimal sensitivity
Flow Rate1.0 milliliters/minuteSharp peak shape
Column Temperature25°CReproducible retention
Injection Volume10 microlitersLinear response

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

349.11748936 g/mol

Monoisotopic Mass

349.11748936 g/mol

Heavy Atom Count

26

Wikipedia

GSK-3beta inhibitor XI

Dates

Modify: 2023-08-16

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